trans-2-Methylazetidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Methylazetidin-3-ol hydrochloride: is a chemical compound with the molecular formula C4H10ClNO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methylazetidin-3-ol hydrochloride typically involves the reaction of 2-methylazetidine with hydrochloric acid. The process may include steps such as:
Formation of 2-Methylazetidine: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Hydrochlorination: The 2-methylazetidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Steps: Such as crystallization or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Methylazetidin-3-ol hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: trans-2-Methylazetidin-3-ol hydrochloride is used as a building block in organic synthesis. It is valuable for constructing more complex molecules and studying reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its unique structure may offer advantages in drug design and development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of trans-2-Methylazetidin-3-ol hydrochloride involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use. For example:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
2-Methylazetidine: The parent compound without the hydrochloride group.
3-Azetidinol: A related compound with a hydroxyl group at the 3-position.
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Uniqueness: trans-2-Methylazetidin-3-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S,3R)-2-methylazetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWXJFDIRONLQP-RFKZQXLXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.